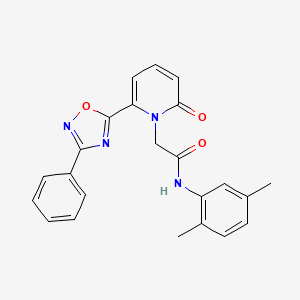

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

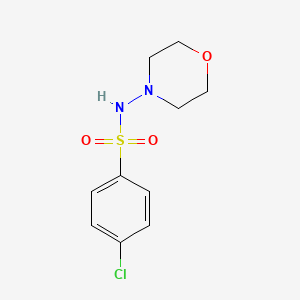

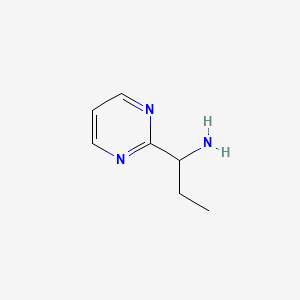

“N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine” is an organic compound that likely contains a benzothiazole ring (a ring structure containing a benzene ring fused to a thiazole ring) and an amine group attached to a phenyl ring with two methyl groups at the 2nd and 3rd positions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group and the benzothiazole ring . The amine group could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . For example, the presence of the amine group could influence properties such as polarity and basicity .Applications De Recherche Scientifique

Enhanced Corrosion Resistance

A study demonstrated that derivatives of benzothiazole, specifically a compound closely related to N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine, significantly enhanced the corrosion resistance of mild steel in a 1 M HCl solution. This compound showed a remarkable 95% inhibition efficiency at a concentration of 50 ppm. The inhibition mechanism was attributed to the adsorption of the compound on the steel surface, which was supported by quantum chemical calculations and molecular dynamics simulations (Salarvand et al., 2017).

Anticancer Activity

Another research focus is on the synthesis of novel heterocycles containing the benzothiazole moiety for potential anticancer applications. A particular study synthesized a compound through the reaction of 2-amino-4,7-dimethyl benzothiazole, which was then evaluated for its in vitro anticancer activity against 60 human cancer cell lines. This compound and its derivatives showed remarkable activity against several cancer lines, highlighting the potential of benzothiazole derivatives in anticancer drug development (Waghmare et al., 2013).

Antimicrobial and Corrosion Inhibition

Research has also focused on the synthesis of benzothiazole derivatives for antimicrobial applications and as corrosion inhibitors. One study synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives and evaluated their antibacterial activity as well as their efficacy as corrosion inhibitors against mild steel in HCl solution. These compounds showed excellent bioactivities comparable to typical medications and demonstrated significant corrosion inhibition efficiency (Nayak & Bhat, 2023).

Synthetic Applications

The scope of research extends to the synthetic applications of benzothiazole derivatives. A study outlined a convenient method for synthesizing 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole and its reactions with selected nucleophiles, showcasing the versatility of benzothiazole compounds in organic synthesis (Pingle et al., 2006).

Luminescence Sensing

Furthermore, benzothiazole derivatives have been explored for their luminescence sensing properties. A study on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which is structurally similar to the compound of interest, demonstrated selective sensitivity to benzaldehyde-based derivatives. This property positions such compounds as potential fluorescence sensors (Shi et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-6-5-8-12(11(10)2)16-15-17-13-7-3-4-9-14(13)18-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMZHHNZRORCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)

![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)

![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)